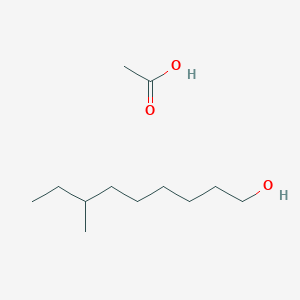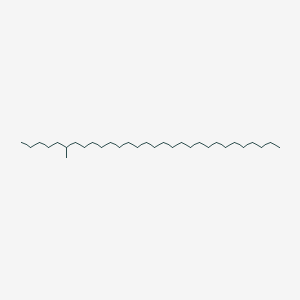
6-Methyl-triacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-triacontane is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a derivative of triacontane, where a methyl group is attached to the sixth carbon atom in the chain. This compound is part of the alkane family, characterized by single bonds between carbon atoms and a saturated hydrocarbon structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-triacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often includes distillation and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-triacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes, such as:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Undergoes thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens and UV light.
Cracking: Requires high temperatures (450°C to 750°C) and a catalyst like zeolites.
Major Products Formed:
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Haloalkanes (e.g., 6-chloro-triacontane).
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
6-Methyl-triacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular waxes of plants and insects, contributing to water retention and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of lubricants and as a component in specialty waxes.
Mechanism of Action
The mechanism of action of 6-Methyl-triacontane is primarily physical rather than chemical due to its inert nature. In biological systems, it forms a hydrophobic barrier that can prevent water loss and protect against environmental stress. Its molecular targets include the cuticular layers of plants and insects, where it integrates into the waxy coatings .
Comparison with Similar Compounds
Triacontane (C₃₀H₆₂): A straight-chain alkane without the methyl substitution.
Hentriacontane (C₃₁H₆₄): A straight-chain alkane with one more carbon atom but no methyl substitution.
Dotriacontane (C₃₂H₆₆): A straight-chain alkane with two more carbon atoms.
Uniqueness: 6-Methyl-triacontane is unique due to the presence of the methyl group, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain counterparts .
Properties
CAS No. |
81468-98-6 |
|---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
6-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-31(3)29-27-7-5-2/h31H,4-30H2,1-3H3 |
InChI Key |
HBACSNOOZXESPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
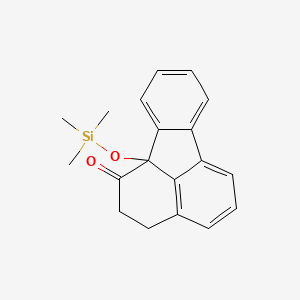
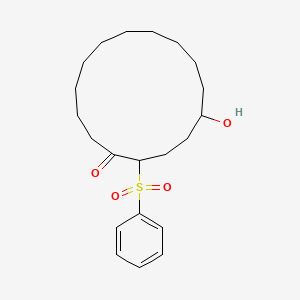
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
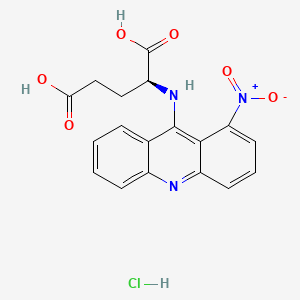
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
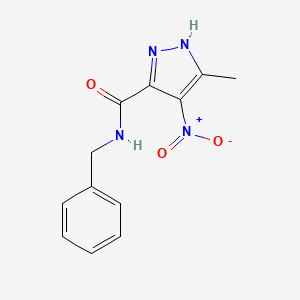
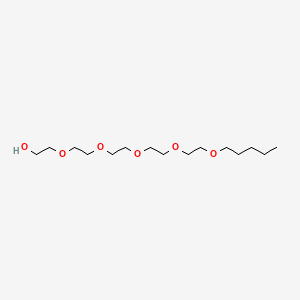
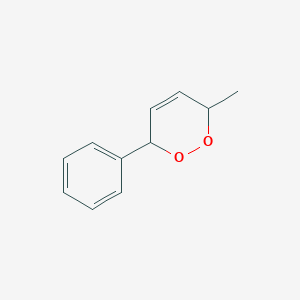
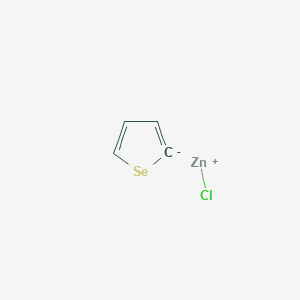

silane](/img/structure/B14415188.png)
